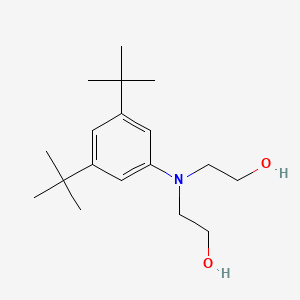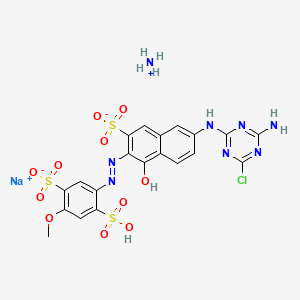
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate is a complex organic compound. It is primarily used as a dye due to its vivid color properties. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthylamine. The resulting intermediate is then reacted with 5-methoxybenzene-1,4-disulphonic acid under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pH control are maintained. The use of catalysts and specific solvents can enhance the yield and purity of the product. The final compound is then purified through crystallization or filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- **Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, solubility, and vivid color make it particularly valuable in industrial applications compared to other similar compounds.
Propiedades
Número CAS |
83400-03-7 |
|---|---|
Fórmula molecular |
C20H18ClN8NaO11S3 |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
azanium;sodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfo-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H16ClN7O11S3.H3N.Na/c1-39-12-7-13(40(30,31)32)11(6-14(12)41(33,34)35)27-28-16-15(42(36,37)38)5-8-4-9(2-3-10(8)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,22,23,24,25,26);1H3;/q;;+1/p-1 |
Clave InChI |
IMQJNWBYGANBPJ-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

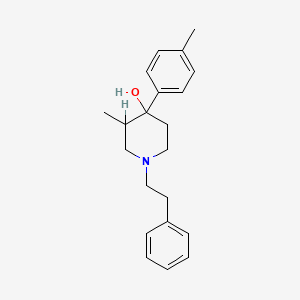

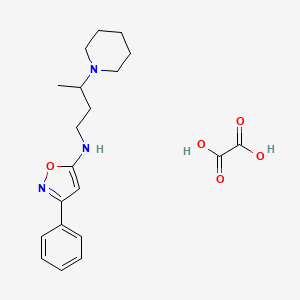
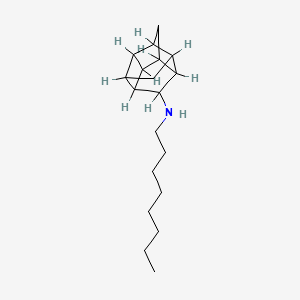
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)

